Monodisperse and brightly luminescent CsPbBr3/Cs4PbBr6 perovskite composite nanocrystals†
Nanoscale Pub Date: 2018-05-03 DOI: 10.1039/C8NR01266K
Abstract
The microscale composite structure strategy of embedding CsPbBr3 nanocrystals (NCs) in the microscale Cs4PbBr6 matrix (CPB113/CPB416) has successfully demonstrated its ability to resolve the fluorescence quenching of perovskite NCs in the solid agglomeration state due to the loss of quantum confinement. Unfortunately, the controllable synthesis of monodisperse nanoscale composites with bright emission in the solid state remains a great challenge. Here, we present for the first time a novel supersaturated recrystallization process to controllably synthesize monodisperse CPB113/CPB416 composite NCs with bright emission in the solid form, where CsPbBr3 NCs were uniformly embedded in the nano hexagonal Cs4PbBr6 matrix. The existence of 2-methylimidazole (MeIm) not only can control the composition rate of CsPbBr3 to Cs4PbBr6, the size and dispersity of CsPbBr3 in the composite NCs but can also help controllably obtain the monodisperse and hexagonal Cs4PbBr6 matrix. The as-prepared composite structure can effectively prevent CsPbBr3 fluorescence quenching and make the composite NCs have a high photoluminescence quantum yield (PLQY) of 83%. In addition, we obtained tunable blue to red emitting composite NCs by varying the halide salts.
![Graphical abstract: Monodisperse and brightly luminescent CsPbBr3/Cs4PbBr6 perovskite composite nanocrystals](http://scimg.chem960.com/usr/1/C8NR01266K.jpg)
![Monodisperse and brightly luminescent CsPbBr3/Cs4PbBr6 perovskite composite nanocrystals†](https://scimg.chem960.com/usr/1/C8NR01266K.jpg)
Recommended Literature
- [1] One-step synthesis of nonstoichiometric TiO2 nanorod films for enhanced photocatalytic H2 evolution†
- [2] A two-dimensional molecularly imprinted photonic crystal sensor for highly efficient tetracycline detection
- [3] Optimization of plasmonic metal structures for improving the hydrogen production efficiency of metal–organic frameworks†
- [4] Mineralogical chemistry
- [5] Ferrocenyl hydroxytamoxifen: a prototype for a new range of oestradiol receptor site-directed cytotoxics
- [6] AIE-active multicolor tunable luminogens: simultaneous mechanochromism and acidochromism with high contrast beyond 100 nm†
- [7] Cleaning steel by devulcanizing rubber from used automotive tires†
- [8] 7. The structure of diallyl disulphide
- [9] Effects of molecular weight fractionated humic acid on the transport and retention of quantum dots in porous media†
- [10] A polymer analogous reaction for the formation of imidazolium and NHC based porous polymer networks†
![Nanoscale](https://scimg.chem960.com/usr/1/NR014006.jpg)
Journal Nameļ¼Nanoscale
Research Products
-
CAS no.: 142596-50-7